![molecular formula C13H24NO4S- B14647239 ({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide CAS No. 55551-30-9](/img/structure/B14647239.png)
({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide is a chemical compound with the molecular formula C13H24NO4S. It is a specialty material used in various scientific and industrial applications. This compound is known for its unique structural properties, which make it suitable for specific chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide involves multiple steps. The starting materials typically include 3,3,5-trimethylazepane and butan-2-one. The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically conducted under an inert atmosphere to prevent any unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxidanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have distinct chemical properties and can be used in various applications.
Scientific Research Applications
({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfinyl groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide involves its interaction with molecular targets through its sulfinyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The pathways involved in these interactions are often studied using computational and experimental methods to understand the compound’s reactivity and selectivity.
Properties
CAS No. |
55551-30-9 |
|---|---|
Molecular Formula |
C13H24NO4S- |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
[1-oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl] sulfite |
InChI |
InChI=1S/C13H25NO4S/c1-5-11(18-19(16)17)12(15)14-7-6-10(2)8-13(3,4)9-14/h10-11H,5-9H2,1-4H3,(H,16,17)/p-1 |
InChI Key |
BAOAJYHLTMGPBP-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)N1CCC(CC(C1)(C)C)C)OS(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


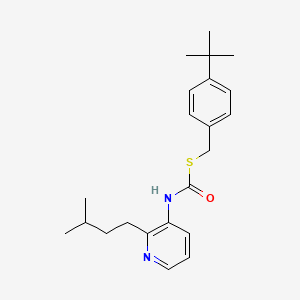
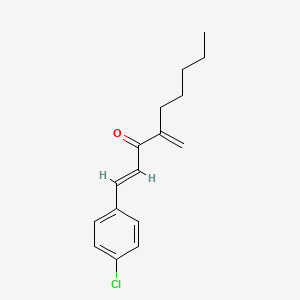
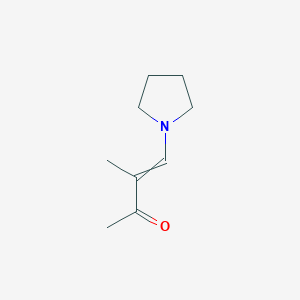
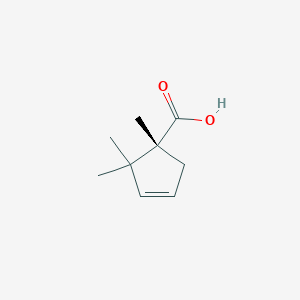
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
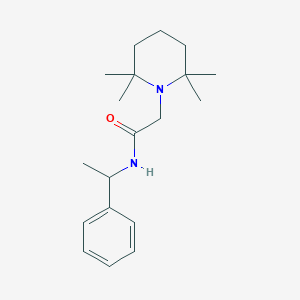
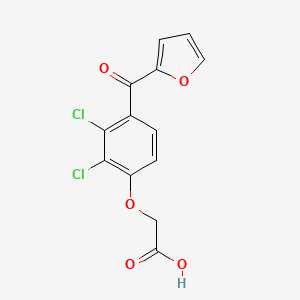

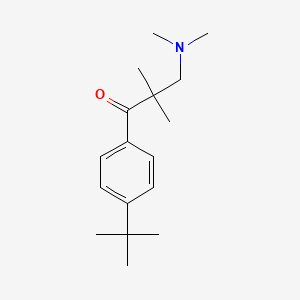

methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)
